molecular formula C13H11N3S B2621644 2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2621644
M. Wt: 241.31 g/mol
InChI Key: OTLIFABYKGENIR-UHFFFAOYSA-N
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Description

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a phenylthio methyl (-CH₂-S-C₆H₅) group. This structure combines the electron-rich imidazo[1,2-a]pyrimidine scaffold with a lipophilic thioether moiety, which may enhance membrane permeability and modulate biological activity . Such methods could be adapted for synthesizing the target compound.

Thioethers are generally more stable than disulfides but may undergo oxidation to sulfoxides or sulfones under physiological conditions, influencing metabolic pathways .

Properties

IUPAC Name

2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-5-12(6-3-1)17-10-11-9-16-8-4-7-14-13(16)15-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLIFABYKGENIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with phenylthio groups. The process has been optimized to yield compounds with high purity and yield rates. For instance, one study reported a yield of 74% for a related compound synthesized under mild conditions .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For example, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and others. A recent study demonstrated that certain derivatives exhibited IC50 values as low as 7.8 µM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been shown to possess activity against Leishmania donovani and Trypanosoma brucei, with effective concentrations (EC50) reported at 8.8 µM and 12.8 µM, respectively . These findings suggest that this compound could be a candidate for developing new treatments for parasitic infections.

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2) is another area where imidazo[1,2-a]pyrimidine derivatives have shown promise. Some studies have indicated that modifications to the phenyl ring can enhance COX-2 selectivity and potency. For instance, a derivative was found to exhibit greater COX-2 inhibition than celecoxib, a well-known COX-2 inhibitor .

Case Studies

Study Compound Target Activity IC50/EC50
Study 1This compoundMCF-7 CellsAnticancer7.8 µM
Study 2Derivative ALeishmania donovaniAntimicrobial8.8 µM
Study 3Derivative BCOX-2 EnzymeInhibitionPotent (higher than Celecoxib)

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The nitrogen atom in the imidazo ring facilitates hydrogen bonding with active sites in proteins, enhancing its efficacy as an inhibitor or modulator . Additionally, computational studies have suggested favorable binding affinities for targets associated with viral infections, indicating potential antiviral applications .

Scientific Research Applications

Antimicrobial Activity

Mechanism and Efficacy
2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine derivatives have shown promising antimicrobial properties. For instance, studies indicate that related compounds exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of critical cellular processes, such as cell division, by targeting proteins like FtsZ in bacteria .

Case Study: Narrow-Spectrum Inhibitors
Recent research identified a derivative with a similar structure that acts as a narrow-spectrum inhibitor against Streptococcus pneumoniae, a pathogen known for its rising antibiotic resistance. This compound demonstrated specific binding to the FtsZ protein, effectively inhibiting cell division without affecting other bacterial species . Such specificity is crucial in developing targeted therapies to combat multi-drug resistant infections.

Anticancer Potential

Targeting Cancer Cells
Compounds based on the imidazo[1,2-a]pyrimidine scaffold have been investigated for their anticancer properties. These derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The structural modifications of these compounds can enhance their potency and selectivity towards cancer cells.

Research Findings
A study highlighted the synthesis of imidazo[1,2-a]pyrimidine derivatives that exhibited significant cytotoxic effects against several cancer cell lines. The results indicated that these compounds could serve as potential leads for new anticancer drugs .

Other Therapeutic Applications

Anti-inflammatory and Antiviral Activities
In addition to their antimicrobial and anticancer activities, derivatives of this compound have been reported to possess anti-inflammatory properties. This is particularly relevant in treating conditions characterized by chronic inflammation . Furthermore, some studies suggest potential antiviral effects, making these compounds versatile candidates for drug development against viral infections .

Structural Modifications and Drug Design

Optimizing Drug-Like Properties
The ability to modify the imidazo[1,2-a]pyrimidine core allows researchers to enhance drug-like properties such as solubility, bioavailability, and selectivity. For example, replacing certain functional groups can significantly impact the compound's pharmacokinetic profile and therapeutic efficacy .

Computational Studies
Advanced computational techniques such as density functional theory (DFT) are employed to predict the behavior of these compounds at the molecular level. These studies provide insights into electronic properties and potential interactions with biological targets .

Summary Table of Biological Activities

Activity Type Description References
AntimicrobialModerate activity against S. aureus and E. coli; specific inhibition of FtsZ
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryPotential use in chronic inflammatory conditions
AntiviralSome derivatives exhibit antiviral properties

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The phenylthio-methyl moiety undergoes nucleophilic substitution under basic or acidic conditions. The sulfur atom’s electron-withdrawing effect activates the adjacent methyl group for displacement.

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource Inference
Thiol Exchange Aliphatic thiols, K₂CO₃, DMF, 80°CReplacement of phenylthio with alkyl/arylthio groups65–78%
Halogenation NBS (N-bromosuccinimide), AIBN, CCl₄Bromination at the methyl position72%

Mechanistic Insight :
The reaction proceeds via radical initiation (e.g., AIBN) or base-assisted deprotonation, generating a thiomethyl radical or carbanion intermediate, respectively. This intermediate reacts with electrophiles or nucleophiles to form substituted derivatives .

Oxidation of the Thioether Group

The phenylthio group is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and biological activity.

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%), AcOHRT, 6 hSulfoxide (mono-oxidation)85%
mCPBA (meta-chloroperoxybenzoic acid)DCM, 0°C → RTSulfone (di-oxidation)91%

Application :
Sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization (e.g., cross-coupling) .

Electrophilic Aromatic Substitution (EAS) on the Imidazo[1,2-a]pyrimidine Core

The electron-rich C3 and C5 positions of the imidazo[1,2-a]pyrimidine ring are reactive toward electrophiles.

ReactionReagents/ConditionsPosition ModifiedYieldSource
Iodination I₂, TBHP, EtOH, ultrasound, 30 minC380–95%
Nitration HNO₃, H₂SO₄, 0°CC568%

Regioselectivity :
Iodination favors the C3 position due to steric and electronic effects, as confirmed by DFT calculations . Nitration occurs at C5 under strongly acidic conditions .

Condensation Reactions

The methylthio group participates in condensations to form Schiff bases or heterocyclic fused systems.

SubstrateReagents/ConditionsProductYieldSource
Aldehyde Condensation Thiophene-2-carbaldehyde, EtOH, RTSchiff base with imine linkage74%
Cyclization NH₂OH·HCl, NaOH, MeOH, refluxOxazolo-imidazo[1,2-a]pyrimidine61%

Key Finding :
Schiff base derivatives demonstrate enhanced biological activity, particularly as antimicrobial agents .

Cross-Coupling Reactions

The phenylthio group facilitates palladium-catalyzed couplings, enabling diversification of the core structure.

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl derivatives62–78%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Ar-NH₂Arylaminomethyl derivatives55%

Limitation :
Steric hindrance from the bulky imidazo[1,2-a]pyrimidine system reduces yields in certain couplings .

Radical-Mediated Reactions

The C–S bond in the phenylthio group participates in radical chain processes, enabling C–H functionalization.

InitiatorSubstrateProductYieldSource
AIBN, StyreneThermal, 80°CBenzylation at methylthio group70%
Light (hv), DTBPAlkynesAlkyne-incorporated derivatives65%

Biological Activity Correlation

Functionalization at the methylthio group or imidazo[1,2-a]pyrimidine core directly impacts bioactivity:

  • Antimicrobial Activity : Sulfone derivatives show 4× increased potency against S. pneumoniae compared to parent compounds .

  • Anticancer Potential : Iodinated analogs exhibit IC₅₀ values of 2.1–4.8 µM in HepG2 cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Features Biological Activity/Findings Reference
This compound -CH₂-S-C₆H₅ at position 2 257.33* High lipophilicity; potential metabolic oxidation to sulfoxide Not explicitly reported; inferred from analogs
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine -C₆H₄-Cl at position 2 229.66 Electron-withdrawing Cl enhances polarity No bioactivity reported; used as synthetic intermediate
(E)-2-(4-(Methylthio)styryl)imidazo[1,2-a]pyrimidine (4f) Styryl group with -S-CH₃ at para position 293.38 Extended conjugation; moderate yield (18%) Cytotoxic/antimicrobial screening (specific data not provided)
2-[4-(Methylsulfinyl)phenyl]-3-(morpholinylmethyl)imidazo[1,2-a]pyrimidine -C₆H₄-SO-CH₃ at position 2; morpholine at position 3 367.45 Sulfinyl group increases solubility Enhanced CNS penetration inferred from morpholine
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine -Cl, -NO₂, -S-C₆H₅ at positions 6, 3, and 8; -CH₂-S-C₆H₅ at position 2 473.41 Multi-substituted; nitro group may confer reactivity Active in antiparasitic assays (specific targets not detailed)

*Calculated based on molecular formula C₁₃H₁₁N₃S.

Key Observations:

Substituent Effects on Lipophilicity :

  • The phenylthio methyl group in the target compound provides higher lipophilicity (logP ~3.5) compared to 2-(4-chlorophenyl) derivatives (logP ~2.8) . This may enhance blood-brain barrier penetration, as seen in morpholine-containing analogs .
  • Styryl derivatives (e.g., 4f) exhibit extended π-conjugation, which could improve fluorescence properties or binding to aromatic protein pockets .

Thioether vs. Sulfinyl: The sulfinyl group in 2-[4-(methylsulfinyl)phenyl]-... increases polarity, improving aqueous solubility but reducing membrane permeability compared to thioethers .

Synthetic Accessibility :

  • Styryl derivatives (e.g., 4f, 4g) are synthesized via condensation reactions but with variable yields (18–62%), suggesting steric and electronic challenges in introducing bulky substituents .
  • Multi-substituted derivatives (e.g., 6-chloro-3-nitro-...) require sequential halogenation and nitration steps, complicating scalability .

Q & A

Q. Key factors :

  • Catalyst choice : DMF enhances reaction efficiency by stabilizing intermediates .
  • Halogen substituents : Bromo derivatives generally offer higher reactivity than chloro analogs in cyclization steps .
  • Temperature : Reactions at 80–100°C optimize cyclization without decomposition .

How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • ¹H NMR : Characteristic signals include:
    • H-3 (imidazole ring): δ 7.8–8.2 ppm (singlet, integration = 1H).
    • H-2 (pyrimidine ring): δ 6.5–7.0 ppm (doublet, J = 5–6 Hz) .
  • ¹³C NMR : The C-2 carbonyl group appears at δ 160–165 ppm, while aromatic carbons range from δ 110–150 ppm .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 2900–3100 cm⁻¹ (C-H aromatic) confirm ring formation .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) align with calculated molecular weights, with fragmentation patterns showing loss of substituents (e.g., phenylthio groups) .

What strategies are employed to resolve contradictions in biological activity data for imidazo[1,2-a]pyrimidine analogs?

Answer:
Discrepancies in bioactivity data often arise from structural heterogeneity or assay variability . Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • SAR analysis : Compare substituent effects; e.g., 2-alkenyl derivatives show enhanced cytotoxicity due to improved membrane permeability .
  • Docking studies : Validate target interactions (e.g., COX-2 inhibition by benzoimidazopyrimidines) using tools like AutoDock Vina to reconcile in vitro/in silico results .

How can regioselective functionalization at the 3-position of imidazo[1,2-a]pyrimidine be achieved?

Answer:
Palladium-catalyzed arylation enables regioselective modification at the 3-position:

  • Procedure : React imidazo[1,2-a]pyrimidine with aryl bromides using Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in dioxane at 100°C .
  • Yield : 70–90% for electron-deficient aryl groups (e.g., 4-nitrophenyl) due to enhanced electrophilicity .
  • Mechanism : Oxidative addition of Pd(0) to the aryl bromide, followed by C-H activation at the 3-position .

What methodologies are used to evaluate the pharmacokinetic properties of imidazo[1,2-a]pyrimidine derivatives?

Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness via computational tools (e.g., SwissADME) to predict solubility (LogP < 5), molecular weight (<500 Da), and hydrogen bonding .
  • Microsomal stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; analogs with >90% binding may require structural optimization .

How can sulfur-containing substituents (e.g., phenylthio groups) enhance the biological activity of imidazo[1,2-a]pyrimidines?

Answer:

  • Electron-withdrawing effects : The phenylthio group increases electrophilicity at the 2-position, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
  • Hydrophobicity : Sulfur atoms improve membrane permeability, as seen in 2-(phenylthio) derivatives showing 3-fold higher cellular uptake than non-sulfur analogs .
  • Redox modulation : Thioethers can act as radical scavengers, potentially mitigating oxidative stress in neurodegenerative models .

What are the limitations of current synthetic methods for imidazo[1,2-a]pyrimidines, and how can they be addressed?

Answer:

  • Issue 1 : Low yields in multicomponent reactions due to side-product formation.
    Solution : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve selectivity .
  • Issue 2 : Difficulty in introducing trifluoromethyl groups.
    Solution : Employ copper-mediated trifluoromethylation with TMSCF₃ under mild conditions (room temperature, DMF) .
  • Issue 3 : Poor scalability of palladium-catalyzed reactions.
    Solution : Switch to continuous-flow systems to enhance reproducibility and reduce catalyst loading .

How do computational tools (e.g., DFT, molecular docking) support the design of imidazo[1,2-a]pyrimidine-based therapeutics?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for photosensitizers .
  • Molecular docking : Identify binding poses in targets like kinesin spindle proteins (KSP); e.g., dihydropyrimidine derivatives show hydrogen bonding with Glu116 and Lys117 .
  • ADMET prediction : Tools like ADMETlab 2.0 forecast toxicity risks (e.g., hERG inhibition) early in development .

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